3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production of the compound.
Chemical Reactions Analysis
3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major products formed from these reactions can include derivatives with modified functional groups, which may exhibit different chemical and physical properties. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules and materials . Its unique structure allows for the exploration of new chemical reactions and mechanisms.
In biology and medicine, 3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has shown potential as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a promising candidate for drug development and therapeutic applications.
In industry, this compound can be used in the development of advanced materials with specific properties, such as luminescent or photochromic materials . These materials have applications in areas like bio-imaging, anti-counterfeiting, and photo-patterning.
Mechanism of Action
The mechanism of action of 3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and survival .
In cancer cells, this compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and molecular targets. The exact molecular mechanisms and targets involved in these processes are still under investigation, but they highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared to other thiadiazine derivatives, such as 3,5-bis-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione . While both compounds share a similar core structure, the presence of different substituents (e.g., butylphenyl vs. methoxyphenyl) can lead to variations in their chemical properties and biological activities.
Other similar compounds include 3,5-disubstituted thiadiazine-2-thiones, which have been studied for their anticancer and anti-inflammatory activities . These compounds exhibit different levels of potency and selectivity, depending on their specific substituents and molecular structures.
Properties
Molecular Formula |
C25H27N3O2S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-(4-butylphenyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C25H27N3O2S/c1-3-4-5-18-6-10-20(11-7-18)27-16-28-24(29)14-22(23(15-26)25(28)31-17-27)19-8-12-21(30-2)13-9-19/h6-13,22H,3-5,14,16-17H2,1-2H3 |
InChI Key |
DUVVKDVOYDOYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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